(s)-3-amino-3-phenylpropionic acid

Description

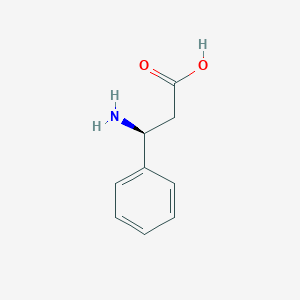

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOYFRCOTPUKAK-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40856-44-8 |

Source

|

| Record name | (-)-3-Amino-3-phenylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40856-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoic acid, β-amino-, (βS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-3-Amino-3-phenylpropanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ5N3GS3WH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-3-Amino-3-phenylpropionic Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of (S)-3-amino-3-phenylpropionic acid, a chiral non-proteinogenic β-amino acid of significant interest to researchers, scientists, and drug development professionals. This document delves into its core chemical properties, details validated synthesis and analysis methodologies, and explores its applications in pharmaceutical and biochemical research.

Core Molecular Characteristics

This compound, also known as (S)-β-phenylalanine, is a versatile chiral building block. Its structure, featuring a phenyl group attached to the β-carbon, imparts unique conformational properties that are leveraged in the design of peptidomimetics and pharmacologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| CAS Number | 40856-44-8 | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | Decomposes around 210-215 °C | [3] |

| Solubility | Moderately soluble in water; Soluble in polar organic solvents like DMSO and methanol; Poorly soluble in non-polar solvents.[4] | [4] |

| pKa | Carboxylic acid: ~2-3; Amino group: ~9-10 (zwitterionic at neutral pH) | [3] |

| Optical Rotation | [α]D²⁰ typically -30° to -35° (c=1, in H₂O) | [3] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Representative data is outlined below.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the aromatic, methine, and methylene protons. In D₂O, the spectrum of the related 2-amino-3-phenylpropanoic acid shows signals corresponding to the phenyl group and the aliphatic backbone.[5] For 3-phenylpropionic acid in CDCl₃, the phenyl protons appear as a multiplet between δ 7.17-7.34 ppm, with the methylene protons appearing as triplets around δ 2.97 and 2.69 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum of the related 3-phenylpropionic acid shows distinct signals for the carboxyl, aromatic, and aliphatic carbons.[6] The methyl ester of 3-amino-3-phenylpropionic acid also displays characteristic peaks for the carbonyl, phenyl, and aliphatic carbons.[7]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum exhibits characteristic absorption bands corresponding to the functional groups present. Key peaks include those for the N-H stretching of the amine, C=O stretching of the carboxylic acid, and C-H stretching of the aromatic and aliphatic groups. The IR spectrum for 3-amino-3-phenylpropionic acid is available for reference.[8]

-

Mass Spectrometry (MS): Mass spectral analysis confirms the molecular weight of the compound. The mass spectrum of the related 3-phenylpropanoic acid shows a molecular ion peak corresponding to its molecular weight.[9][10]

Synthesis and Chiral Resolution

The enantioselective synthesis of this compound is of paramount importance for its use in pharmaceuticals. Both enzymatic and asymmetric chemical methods are employed to achieve high enantiopurity.

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution is a widely used, efficient, and environmentally benign method for obtaining enantiomerically pure β-amino acids.

Lipases, such as Candida antarctica lipase A (CAL-A) or Carica papaya lipase (CPL), can selectively acylate one enantiomer of a racemic mixture of a β-amino acid ester, allowing for the separation of the acylated and unreacted enantiomers.[11][12]

Diagram of Lipase-Catalyzed Resolution:

Caption: Lipase-catalyzed enantioselective acylation workflow.

Experimental Protocol: Lipase-Catalyzed Resolution

-

Esterification of Racemic Acid: Convert racemic 3-amino-3-phenylpropionic acid to its corresponding ester (e.g., ethyl or methyl ester) using standard methods (e.g., thionyl chloride in alcohol).

-

Enzymatic Acylation: Dissolve the racemic ester in a suitable organic solvent (e.g., neat butyl butanoate).[13]

-

Add the lipase (e.g., immobilized Candida antarctica lipase A).

-

Add an acyl donor (e.g., butyl butanoate).

-

Incubate the reaction mixture with shaking at a controlled temperature (e.g., 45°C) and monitor the reaction progress by chiral HPLC.

-

Separation: Once approximately 50% conversion is reached, stop the reaction and separate the acylated (S)-enantiomer from the unreacted (R)-enantiomer by chromatography.

-

Hydrolysis: Hydrolyze the separated (S)-N-acyl ester to obtain this compound.

Microorganisms possessing enantiomer-specific amidohydrolases can be used to resolve racemic N-acetyl-3-amino-3-phenylpropionic acid.[14][15]

Diagram of Amidohydrolase Resolution:

Caption: Enantioselective hydrolysis using microorganisms.

Asymmetric Synthesis

Asymmetric synthesis provides a direct route to the desired enantiomer, often with high enantiomeric excess.

Experimental Protocol: One-Pot Synthesis of 3-Amino-3-arylpropionic Acids [16]

This method involves a three-component reaction of an arylaldehyde, malonic acid, and ammonium acetate.

-

Reaction Setup: In a round-bottom flask, combine the substituted benzaldehyde (1 equivalent), malonic acid (~1 equivalent), and ammonium acetate (~1.3 equivalents) in ethanol.

-

Reflux: Reflux the reaction mixture for several hours (e.g., 6-24 hours), monitoring the reaction by TLC.

-

Isolation: Cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Purification: Collect the solid by filtration and recrystallize from a suitable solvent (e.g., methanol or ethanol) to yield the desired 3-amino-3-arylpropionic acid.

Biological Significance and Applications

This compound is a valuable building block in medicinal chemistry and biochemistry due to its unique structural and biological properties.[17]

Pharmaceutical Synthesis

This compound is a key chiral intermediate in the synthesis of several pharmaceuticals. Its stereochemical integrity is crucial for the efficacy and safety of the final drug product.

-

Dapoxetine: The (S)-enantiomer is a precursor in the synthesis of (S)-dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[11]

Peptide Synthesis

The incorporation of this compound into peptides can introduce conformational constraints and enhance biological activity and stability.[18] As a β-amino acid, it can be used to create β-peptides and peptidomimetics with unique secondary structures and resistance to enzymatic degradation. To be used in peptide synthesis, the amino group is typically protected with Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) groups.[19]

Diagram of Peptide Synthesis Incorporation:

Caption: Incorporation into a peptide chain via solid-phase synthesis.

Neuroprotective Potential

This compound and its derivatives are being investigated for their neuroprotective properties.[17] While the precise mechanisms are still under investigation, it is hypothesized that they may interact with neurotransmitter systems and modulate neuronal signaling pathways.[17] Research in neurochemistry utilizes this compound to explore neurotransmitter functions and potential treatments for neurological disorders.[17] Phenolic acids, in general, have been shown to have neuroprotective effects by ameliorating neuroinflammation, apoptosis, and glutamate-induced toxicity.[20]

Analytical Methods

The quality control and analysis of this compound are critical, particularly for its use in pharmaceutical applications.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric purity (enantiomeric excess, ee) of this compound. A variety of chiral stationary phases (CSPs) are available for the effective separation of the (S) and (R) enantiomers. The choice of CSP and mobile phase depends on whether the amino acid is in its free form or derivatized.

Experimental Protocol: Chiral HPLC Analysis

-

Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Column: A suitable chiral column (e.g., Chiralpak AD-H).

-

Mobile Phase: A mixture of hexane, ethanol, and methanol with a small amount of trifluoroacetic acid is often used.

-

Flow Rate: Typically 1 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

-

-

Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area.

Conclusion

This compound is a fundamentally important chiral building block with diverse applications in drug discovery and biochemical research. Its unique chemical properties, coupled with established methods for its enantioselective synthesis, make it an invaluable tool for the development of novel therapeutics and peptidomimetics. A thorough understanding of its characteristics, as detailed in this guide, is essential for its effective and safe utilization in a research and development setting.

References

- Autech Industry.

- ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

- PubChem. (3S)-3-amino-3-phenylpropanoic acid. [Link]

- PubMed. N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity. [Link]

- Scribd. A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids | PDF. [Link]

- UPB.

- Wikipedia. Phenylalanine. [Link]

- J-Stage. Production of (R)-3-Amino-3-phenylpropionic Acid and (S). [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). [Link]

- ResearchGate. Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. [Link]

- Chemical Shifts. 3-Amino-3-phenyl-propionic acid, methyl ester - Optional[13C NMR]. [Link]

- P. aeruginosa Metabolome Database. L-Phenylalanine (PAMDB000061). [Link]

- ResearchGate. N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity. [Link]

- AAPPTec.

- PubMed Central.

- ResearchGate. Scheme 42.

- YouTube. Phenylalanine Hydroxylase. [Link]

- PubChem. CID 158720422 | C18H22N2O4. [Link]

- PubMed Central. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)

- MDPI. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. [Link]

- National Institutes of Health.

- PubMed Central.

- Frontiers.

- PubMed Central. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. [Link]

- ResearchGate. Mass spectrum of 3-phenylpropanoic acid. [Link]

- PubMed Central. Introduction to Peptide Synthesis. [Link]

- MassBank. Phenylpropanoic acids. [Link]

Sources

- 1. (3S)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-3-Amino-3-phenylpropanoic Acid | 40856-44-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744) [hmdb.ca]

- 6. 3-Phenylpropionic acid(501-52-0) 13C NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 3-Amino-3-phenylpropionic acid(614-19-7) IR2 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. massbank.eu [massbank.eu]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Production of (R)-3-amino-3-phenylpropionic acid and this compound from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

- 16. scribd.com [scribd.com]

- 17. chemimpex.com [chemimpex.com]

- 18. nbinno.com [nbinno.com]

- 19. peptide.com [peptide.com]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to (S)-3-Amino-3-phenylpropionic Acid: A Cornerstone Chiral Building Block in Modern Drug Development

Abstract

(S)-3-Amino-3-phenylpropionic acid, a non-proteinogenic β-amino acid, has emerged as a pivotal chiral intermediate in the pharmaceutical industry. Its unique structural conformation, featuring a phenyl group and a stereocenter at the β-position, imparts valuable properties to pharmacologically active molecules. This guide provides an in-depth exploration of its structural and chemical properties, methodologies for its enantioselective synthesis, and its critical applications in drug development. We will delve into the causality behind synthetic strategies, the imperative of stereochemical purity, and provide field-proven protocols for its analysis and synthesis. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of Chiral β-Amino Acids

β-Amino acids are structural isomers of the more common α-amino acids, with the amino group attached to the second carbon atom from the carboxyl group. This seemingly minor structural alteration has profound implications for their chemical and biological properties. When incorporated into peptide chains, β-amino acids give rise to "β-peptides," which can form stable secondary structures like helices and sheets and exhibit remarkable resistance to proteolytic degradation compared to their α-peptide counterparts.[1]

This compound, the S-enantiomer of β-phenylalanine, is a particularly valuable member of this class. Its phenyl group provides a scaffold for diverse chemical modifications, while its defined stereochemistry is crucial for specific molecular recognition by biological targets. It serves as an indispensable building block for a range of pharmaceuticals, from neuroactive agents to complex natural product derivatives.[2][3] This guide will elucidate the core scientific principles and practical methodologies associated with this vital molecule.

Structural Elucidation and Physicochemical Profile

The foundational step in utilizing any chemical entity is a thorough understanding of its structure and properties. This compound is an optically active form of 3-amino-3-phenylpropanoic acid with a defined S-configuration at the C3 carbon.[4][5]

Caption: 2D representation of this compound.

Key Identifiers and Properties

A summary of the essential physicochemical properties and identifiers for this compound is provided below for rapid reference. This data is critical for experimental design, safety assessment, and regulatory documentation.

| Property | Value | Source(s) |

| IUPAC Name | (3S)-3-amino-3-phenylpropanoic acid | [4] |

| Synonyms | (S)-beta-phenylalanine, L-β-Phe-OH, (-)-3-Amino-3-phenylpropanoic acid | [2][4] |

| CAS Number | 40856-44-8 | [2][5] |

| Molecular Formula | C₉H₁₁NO₂ | [2][4] |

| Molecular Weight | 165.19 g/mol | [2][4] |

| Appearance | White to off-white crystalline powder | [2] |

| SMILES | C1=CC=C(C=C1)N | [4] |

| InChIKey | UJOYFRCOTPUKAK-QMMMGPOBSA-N | [4] |

| Purity | Typically ≥99% (HPLC) | [2] |

| Storage Conditions | Store at 0-8 °C | [2] |

The Imperative of Stereochemistry: Analysis and Control

In drug development, stereochemistry is not a trivial detail; it is often the determinant of efficacy and safety. The two enantiomers of 3-amino-3-phenylpropionic acid, (S) and (R), can exhibit vastly different pharmacological profiles. Therefore, robust analytical methods to confirm enantiomeric purity are non-negotiable.

Causality: Why Enantiomeric Purity Matters

Biological systems, being inherently chiral, interact differently with enantiomers. One enantiomer may fit perfectly into a receptor's binding site, eliciting a desired therapeutic effect, while the other may be inactive or, in the worst case, produce toxic side effects. Consequently, the synthesis of a single, desired enantiomer is a primary goal in modern medicinal chemistry. For this compound, its utility as a chiral building block depends entirely on its enantiomeric excess (ee), which must typically exceed 99% for pharmaceutical applications.[6]

Analytical Workflow: Chiral Separation

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of β-amino acids. The separation relies on a Chiral Stationary Phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Caption: General workflow for determining enantiomeric purity via Chiral HPLC.

Protocol: Enantiomeric Excess Determination by Chiral HPLC

This protocol provides a self-validating system for the analysis of this compound. A racemic standard (1:1 mixture of R and S) must be run first to establish the retention times of both enantiomers and confirm the column's separatory capability.

-

Instrumentation and Column:

-

HPLC system with a UV detector.

-

Chiral Stationary Phase Column: Polysaccharide-derived CSPs are often effective. For β-amino acids, columns like Chiralpak AD-H or similar can provide good resolution.[7]

-

-

Mobile Phase Preparation:

-

Prepare an isocratic mobile phase. A common starting point is a mixture of Hexane, Ethanol, and Trifluoroacetic Acid (TFA). The TFA acts as an ion-pairing agent to improve peak shape.[8]

-

Rationale: The non-polar hexane and polar ethanol allow for tuning the retention, while TFA ensures the amino and carboxyl groups are protonated, leading to consistent interactions with the CSP.[8]

-

Example composition: Hexane:Ethanol:TFA (90:10:0.1 v/v/v). This must be optimized for the specific column in use.

-

-

Sample and Standard Preparation:

-

Racemic Standard: Prepare a 1 mg/mL solution of racemic 3-amino-3-phenylpropionic acid in the mobile phase.

-

Test Sample: Prepare a 1 mg/mL solution of the this compound sample in the mobile phase.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 210 nm (where the phenyl group absorbs).

-

Injection Volume: 10 µL.

-

-

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the racemic standard. Identify the two peaks corresponding to the (R) and (S) enantiomers.

-

Inject the test sample.

-

Integrate the peak areas for both enantiomers in the sample chromatogram.

-

-

Calculation:

-

Enantiomeric Excess (%ee) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

-

Methodologies for Enantioselective Synthesis

The production of enantiomerically pure this compound is a significant challenge in synthetic organic chemistry. Several strategies have been developed, each with distinct advantages regarding scalability, cost, and efficiency.[1][9]

Strategic Approaches: An Overview

-

Asymmetric Synthesis: This involves building the chiral center from achiral starting materials using a chiral catalyst or auxiliary. Methods like the conjugate addition of nucleophiles to cinnamic acid derivatives are common.[10] The primary advantage is the direct formation of the desired enantiomer, potentially leading to higher yields.

-

Kinetic Resolution: This strategy starts with a racemic mixture and selectively transforms one enantiomer, allowing the other to be separated. Enzymatic resolution is a powerful and widely used example.[11]

-

Biocatalysis: This approach uses whole cells or isolated enzymes to perform highly selective transformations. For instance, microorganisms with enantiomer-specific amidohydrolyzing activity can resolve racemic N-acetyl-β-phenylalanine.[3][6]

Featured Protocol: Enzymatic Resolution of (R,S)-N-acetyl-3-amino-3-phenylpropionic acid

This protocol is based on a common and highly effective biocatalytic approach. The rationale is that an enzyme (an acylase) will selectively hydrolyze the N-acetyl group from one enantiomer (e.g., the R-enantiomer) while leaving the desired S-enantiomer untouched. The resulting difference in chemical properties (a free amino acid vs. an N-acetylated amino acid) allows for easy separation.

Caption: Flowchart of an enzymatic resolution protocol for producing (S)-β-Phe.

Step-by-Step Methodology:

-

Synthesis of Racemic Substrate:

-

Synthesize (R,S)-N-acetyl-3-amino-3-phenylpropionic acid from racemic 3-amino-3-phenylpropionic acid using acetic anhydride in a basic aqueous solution.[3]

-

Causality: The N-acetyl group serves as a handle for the enzyme and is essential for the selective hydrolysis step.

-

-

Enzymatic Hydrolysis:

-

Prepare a buffered solution (e.g., 100 mM Tris-HCl, pH 7.5) containing the racemic N-acetylated substrate.[3]

-

Add the enzyme (e.g., a commercially available acylase or a whole-cell preparation from a screened microorganism like Variovorax sp.).[6]

-

Incubate the mixture at the optimal temperature for the enzyme (e.g., 30-40°C) with gentle agitation. Monitor the reaction progress by HPLC until ~50% conversion is reached.

-

Trustworthiness: The reaction endpoint is critical. Allowing the reaction to proceed beyond 50% conversion risks reducing the enantiomeric purity of the unreacted substrate.

-

-

Workup and Separation:

-

Once the reaction is complete, acidify the mixture to a low pH (~2) with concentrated HCl.

-

This protonates the newly formed (R)-amino acid, making it highly water-soluble, while the unreacted (S)-N-acetyl amino acid remains less polar.

-

Extract the mixture with an organic solvent like ethyl acetate. The desired (S)-N-acetyl-β-phenylalanine will move to the organic layer, while the (R)-β-phenylalanine hydrochloride salt remains in the aqueous layer.

-

-

Final Deprotection:

-

Evaporate the organic solvent to isolate the (S)-N-acetyl-β-phenylalanine.

-

Hydrolyze the acetyl group by refluxing in aqueous acid (e.g., 6M HCl).

-

After the reaction, cool the solution and crystallize the final product, this compound hydrochloride.

-

The free amino acid can be obtained by neutralization.

-

-

Purity Analysis:

-

Confirm the chemical purity by ¹H NMR and HPLC.

-

Crucially, verify the enantiomeric purity (>99% ee) using the Chiral HPLC protocol described in Section 3.3.

-

Applications in Drug Development

The high purity and defined stereochemistry of this compound make it a high-value intermediate for synthesizing complex pharmaceutical agents.[2]

-

Neuroactive Compounds: It is a key building block for drugs targeting the central nervous system. Its structure can be seen as a constrained analog of neurotransmitters, making it a valuable scaffold in neurochemical research.[2][12]

-

Peptidomimetics: As mentioned, its incorporation into peptides enhances stability. This is crucial for developing peptide-based drugs with improved pharmacokinetic profiles.[2]

-

Key Chiral Intermediate: It is a documented precursor in the synthesis of important drugs. For example, its enantiomer, (R)-β-phenylalanine, is a key component for the side chain of the blockbuster anticancer drug, Taxol.[3] The (S)-enantiomer is similarly used in the synthesis of other chiral drugs, such as the antidepressant (S)-dapoxetine.[13]

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is an enabling tool in the quest for safer and more effective medicines. Its importance is intrinsically linked to the broader trend of developing single-enantiomer drugs. The continued advancement in asymmetric synthesis and biocatalysis will undoubtedly lead to even more efficient and sustainable methods for its production. As medicinal chemists continue to explore novel chemical space, the demand for versatile and reliable chiral building blocks like (S)-β-phenylalanine will only intensify, cementing its role as a cornerstone of modern pharmaceutical development.

References

- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.

- Singh, S. K., & Singh, S. K. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic Chemistry: Current Research, 4(3). [Link]

- Kim, D. K., & Toste, F. D. (2019). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society, 141(42), 16987–16993. [Link]

- Singh, S. K., & Singh, S. K. (2015). Enantioselective Synthesis of β-amino acids: A Review.

- PubChem. (n.d.). (3S)-3-amino-3-phenylpropanoic acid. National Center for Biotechnology Information.

- Davies, S. G., & Ichihara, O. (1992). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry, 57(16), 4355–4359. [Link]

- Sotorríos, L., et al. (2013). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.

- Global Substance Registration System. (n.d.). 3-AMINO-3-PHENYLPROPANOIC ACID. U.S. Food and Drug Administration.

- PubChem. (n.d.). CID 158720422. National Center for Biotechnology Information.

- Kawasaki, H., et al. (2006). Production of (R)-3-Amino-3-phenylpropionic Acid and this compound from (R,S)-N-Acetyl-3-amino-3-phenylpropionic Acid Using Microorganisms Having Enantiomer-Specific Amidohydrolyzing Activity. Bioscience, Biotechnology, and Biochemistry, 70(1), 99-106. [Link]

- Kawasaki, H., et al. (2006). Production of (R)-3-amino-3-phenylpropionic acid and this compound from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity. PubMed. [Link]

- LookChem. (n.d.). Cas 40856-44-8,(S)-3-Amino-3-phenylpropanoic acid.

- PubChem. (n.d.). (3R)-3-amino-3-phenylpropanoic acid. National Center for Biotechnology Information.

- Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH).

- Francotte, E., & Richert, P. (2011). Chiral selectors and stationary phases for separating enantiomer mixtures.

- precisionFDA. (n.d.). 3-AMINO-3-PHENYLPROPANOIC ACID HYDROCHLORIDE, (S)-. U.S. Food and Drug Administration.

- Ates, H., et al. (2020).

- Islam, M. F. (2018). How to separate amino acid enantiomers?.

- PubChem. (n.d.). (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. National Center for Biotechnology Information.

- precisionFDA. (n.d.). 3-AMINO-3-PHENYLPROPANOIC ACID. U.S. Food and Drug Administration.

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. (3S)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-3-Amino-3-phenylpropanoic acid | 40856-44-8 [chemicalbook.com]

- 6. Production of (R)-3-amino-3-phenylpropionic acid and this compound from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 9. researchgate.net [researchgate.net]

- 10. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 12. chemimpex.com [chemimpex.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to (S)-3-Amino-3-phenylpropionic Acid (CAS: 40856-44-8)

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with (S)-3-amino-3-phenylpropionic acid. It delves into the core physicochemical properties, synthesis and chiral resolution methodologies, analytical characterization, and key applications of this versatile chiral building block.

Introduction: The Significance of a Chiral Intermediate

This compound, also known as (S)-β-phenylalanine, is a non-proteinogenic β-amino acid that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical development. Its importance lies in its stereospecific structure, which serves as a crucial chiral precursor for the synthesis of a variety of bioactive molecules and approved pharmaceutical drugs.[1][2] The incorporation of this unique structural motif can significantly influence the pharmacological profile of a compound, enhancing its efficacy and specificity. This guide aims to provide a detailed technical overview to support the effective utilization of this compound in research and development.

Physicochemical Properties and Identification

A thorough understanding of the fundamental properties of this compound is paramount for its effective handling, characterization, and application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 40856-44-8 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| IUPAC Name | (3S)-3-amino-3-phenylpropanoic acid | [1] |

| Synonyms | (S)-β-Phenylalanine, L-β-Phe-OH, H-β-Phe-OH | |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | Typically ≥98% (HPLC) | |

| Storage Conditions | 0-8 °C, under inert gas, protected from air |

Synthesis and Chiral Resolution: Pathways to Enantiopurity

The synthesis of enantiomerically pure this compound is a critical step for its application in pharmaceuticals. Various strategies have been developed, primarily focusing on the resolution of a racemic mixture or asymmetric synthesis.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely employed and highly effective method for obtaining the desired (S)-enantiomer. This technique leverages the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the two.

Lipases are a class of enzymes that have demonstrated excellent efficacy in the resolution of β-amino esters. A common strategy involves the enantioselective acylation or hydrolysis of a racemic ester of 3-amino-3-phenylpropionic acid.

Workflow for Lipase-Catalyzed Kinetic Resolution:

Caption: Workflow for enzymatic kinetic resolution of racemic 3-amino-3-phenylpropionic acid ester.

Experimental Protocol: Lipase-Catalyzed Enantioselective Alcoholysis [2]

This protocol is based on the principle of enantioselective alcoholysis of a racemic N-protected 2,2,2-trifluoroethyl ester catalyzed by Carica papaya lipase (CPL).

-

Substrate Preparation: Synthesize the racemic N-protected 2,2,2-trifluoroethyl ester of 3-amino-3-phenylpropionic acid. The N-protecting group (e.g., Boc, Cbz) is crucial for substrate recognition by the lipase.

-

Enzymatic Reaction:

-

Dissolve the racemic ester in an organic solvent (e.g., toluene).

-

Add Carica papaya lipase (CPL).

-

Add an alcohol (e.g., n-butanol) as the acyl acceptor.

-

Incubate the reaction at a controlled temperature (e.g., 45°C) with constant stirring.

-

Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

-

-

Separation:

-

Separate the unreacted (S)-ester from the newly formed (R)-N-protected amino acid ester by column chromatography.

-

-

Deprotection:

-

Hydrolyze the isolated (S)-ester under acidic conditions (e.g., 6N HCl, reflux) to yield this compound hydrochloride.

-

Neutralize the hydrochloride salt to obtain the free amino acid.

-

Causality Behind Experimental Choices:

-

N-protection: The choice of the N-protecting group can significantly influence the enantioselectivity of the lipase.

-

Solvent: The organic solvent affects enzyme activity and stability. Toluene is often a good choice for these reactions.

-

Lipase Source: Different lipases exhibit varying enantioselectivities. Screening of various lipases (e.g., from Candida antarctica, Pseudomonas cepacia) is often necessary to find the optimal enzyme for a specific substrate.[3]

One-Pot Synthesis

A one-pot synthesis of 3-amino-3-arylpropionic acids has been reported, offering a more streamlined approach.[2] This method typically involves a three-component reaction of an arylaldehyde, malonic acid, and ammonium acetate. While efficient for producing the racemic product, achieving high enantioselectivity in a one-pot manner for the (S)-enantiomer often requires a subsequent resolution step or the use of a chiral catalyst.

Analytical Characterization

Accurate analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule. Expected signals include those for the aromatic protons, the methine proton at the chiral center, and the methylene protons of the propionic acid backbone.

-

¹³C NMR: Shows the signals for all unique carbon atoms in the molecule.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups, such as the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and the aromatic ring (C=C stretching).

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of this compound.

Experimental Protocol: Chiral HPLC Analysis

-

Column: A chiral stationary phase (CSP) is required. Common choices include polysaccharide-based columns (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based columns (e.g., Teicoplanin).[6]

-

Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210-220 nm) is standard.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample onto the column and record the chromatogram. The retention times of the (S) and (R) enantiomers will differ, allowing for their quantification and the calculation of the enantiomeric excess.

Key Applications in Research and Drug Development

The unique structural features of this compound make it a valuable tool in several areas of scientific research and pharmaceutical innovation.

Chiral Building Block in Pharmaceutical Synthesis

This is the primary application of this compound. Its stereochemically defined structure is incorporated into the synthesis of complex drug molecules. Notable examples include:

-

Maraviroc: An antiretroviral drug used in the treatment of HIV infection.

-

Dapoxetine: A selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[2]

The stereochemical integrity of this compound is critical for the therapeutic efficacy of these drugs.

Peptide Synthesis

This compound is utilized as a non-natural amino acid in solid-phase peptide synthesis (SPPS).[7] Its incorporation into peptide chains can:

-

Introduce conformational constraints: The β-amino acid structure can induce specific folding patterns in peptides.

-

Enhance proteolytic stability: Peptides containing β-amino acids are often more resistant to degradation by proteases.

-

Modulate biological activity: The phenyl group can participate in hydrophobic interactions with biological targets.

Workflow for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS):

Caption: General workflow for incorporating this compound into a peptide using Fmoc-SPPS.

Experimental Protocol: Fmoc-SPPS Elongation Cycle [7][8]

-

Fmoc Deprotection:

-

Treat the resin-bound peptide with a solution of 20% piperidine in N,N-dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminus.

-

-

Washing:

-

Thoroughly wash the resin with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.

-

-

Coupling:

-

Activate the carboxylic acid of the incoming Fmoc-(S)-3-amino-3-phenylpropionic acid using a coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., DIPEA).

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

-

Washing:

-

Wash the resin with DMF to remove excess reagents and byproducts.

-

-

Repeat:

-

Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Neuroscience Research: A GABA Analogue

3-Amino-3-phenylpropionic acid is a structural analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[9][10] Research has shown that it can inhibit baclofen-induced gastric acid secretion, suggesting an interaction with GABA-B receptors.[10] This makes this compound and its derivatives interesting candidates for investigation as modulators of GABAergic neurotransmission, with potential applications in the study and treatment of neurological disorders.

Proposed Mechanism of Action at GABA-B Receptors:

Sources

- 1. (3S)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates [mdpi.com]

- 4. 3-Phenylpropionic acid(501-52-0) 1H NMR spectrum [chemicalbook.com]

- 5. 3-Phenylpropionic acid(501-52-0) 13C NMR [m.chemicalbook.com]

- 6. 40856-44-8|this compound|BLD Pharm [bldpharm.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. medchemexpress.com [medchemexpress.com]

(s)-3-amino-3-phenylpropionic acid molecular weight

An In-Depth Technical Guide to (S)-3-Amino-3-phenylpropionic Acid: Properties, Synthesis, and Advanced Analytical Characterization

Abstract

This compound, a non-proteinogenic β-amino acid, has emerged as a pivotal chiral building block in modern pharmaceutical development and neurochemical research. Its unique structural properties, particularly its defined stereochemistry, make it an invaluable precursor for the synthesis of complex bioactive molecules, including neuroprotective agents and peptide-based therapeutics with enhanced stability.[1][2] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It delineates the core physicochemical properties of the molecule, provides an in-depth look into strategic synthetic and resolution methodologies, and details robust analytical workflows essential for ensuring its purity and enantiomeric integrity. The causality behind experimental choices is emphasized, offering field-proven insights grounded in authoritative scientific literature.

Part 1: Core Physicochemical Properties and Strategic Handling

The utility of any chiral intermediate begins with a thorough understanding of its fundamental properties. For this compound, these characteristics dictate its reactivity, stability, and suitability for specific synthetic applications.

Key Compound Specifications

A summary of the essential physicochemical data is presented below. This data provides the foundational knowledge required for its effective use in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₂ | [1][3][4][5][6] |

| Molecular Weight | 165.19 g/mol | [1][3][4][5][6] |

| IUPAC Name | (3S)-3-amino-3-phenylpropanoic acid | [3] |

| Common Synonyms | (S)-β-Phenylalanine, L-β-Phe-OH | [1][4][5] |

| CAS Number | 40856-44-8 | [1][4] |

| Appearance | White to off-white crystalline powder | [1][4][5] |

| Purity (Typical) | ≥98% to ≥99% (determined by HPLC) | [1][4] |

| Solubility | Moderately soluble in water; Soluble in polar organic solvents (e.g., methanol, DMSO); Poorly soluble in non-polar solvents (e.g., hexane). | [5] |

| Specific Rotation | [α]D²⁰ typically -30° to -35° (c=1 in H₂O) - Note: Value is solvent and concentration dependent. | [5] |

The Criticality of Stereochemistry

As an enantiopure compound, the (S)-configuration at the β-carbon is its most critical attribute.[5] In drug development, the three-dimensional arrangement of a molecule dictates its interaction with chiral biological targets like enzymes and receptors. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even cause adverse effects. Therefore, the use of enantiomerically pure this compound is not merely a matter of quality but a fundamental requirement for developing safe, selective, and effective pharmaceuticals.[7]

Expert Guidance on Handling and Storage

To maintain the integrity of this valuable reagent, adherence to proper storage protocols is paramount. The compound is reported to be hygroscopic and potentially air-sensitive.[5]

-

Causality: Exposure to atmospheric moisture can lead to hydration, altering the effective molecular weight and potentially catalyzing degradation pathways. Oxygen can promote oxidative side reactions.

-

Protocol: The compound should be stored at controlled temperatures, often between 0-8 °C, in a tightly sealed container.[1] For long-term storage, flushing the container with an inert gas such as argon or nitrogen is a field-proven best practice to displace moisture and oxygen, thereby preserving its chemical and enantiomeric purity.

Part 2: Strategic Synthesis & Enantiomeric Resolution

The synthesis of enantiopure β-amino acids is a significant area of organic chemistry.[8][9] The two primary strategies to obtain this compound are direct asymmetric synthesis or the resolution of a racemic mixture. While direct synthesis offers elegance, enzymatic resolution of a racemic precursor is a robust, scalable, and highly effective industrial method.[10]

Caption: High-level strategies for obtaining the target S-enantiomer.

Protocol: Enzymatic Resolution of (R,S)-N-acetyl-3-amino-3-phenylpropionic acid

This protocol is based on the highly successful and enantiomer-specific amidohydrolyzing activity of certain microorganisms, which can selectively hydrolyze one N-acetyl enantiomer while leaving the other untouched.[10][11] This differential reactivity is the cornerstone of the resolution.

Principle: A microorganism expressing an (R)-enantiomer-specific amidohydrolase is cultured with racemic (R,S)-N-acetyl-β-phenylalanine. The enzyme selectively cleaves the acetyl group from the (R)-enantiomer, producing (R)-β-phenylalanine and leaving the desired (S)-N-acetyl-β-phenylalanine unreacted. The resulting mixture can then be easily separated based on differing chemical properties (e.g., acidity, solubility), followed by deprotection of the (S)-N-acetyl form to yield the final product.

Step-by-Step Methodology:

-

Substrate Preparation: Synthesize racemic (R,S)-N-acetyl-3-amino-3-phenylpropionic acid from racemic 3-amino-3-phenylpropionic acid using acetic anhydride in an aqueous alkaline solution.[10]

-

Microorganism Culturing: Culture a selected microorganism, such as Variovorax sp., which is known to possess (R)-enantiomer-specific amidohydrolyzing activity, in a suitable growth medium until a sufficient cell density is achieved.[11]

-

Enzymatic Reaction:

-

Prepare a reaction buffer (e.g., phosphate buffer, pH 8.0).

-

Suspend the cultured cells or a cell-free extract in the buffer.

-

Add the racemic (R,S)-N-acetyl-β-phenylalanine substrate to the mixture. A typical concentration might be 5 g/L.[10]

-

Incubate the reaction at an optimal temperature (e.g., 30-60°C) with shaking for a predetermined time (e.g., 24-48 hours), monitoring the reaction progress via HPLC.[10][11]

-

-

Product Separation:

-

Terminate the reaction and remove the cells by centrifugation.

-

The supernatant will contain (R)-β-phenylalanine and unreacted (S)-N-acetyl-β-phenylalanine.

-

Adjust the pH of the supernatant to an acidic value (e.g., pH 2 with HCl). This will protonate the carboxylic acid of the N-acetylated form, reducing its aqueous solubility and causing it to precipitate.

-

Isolate the precipitated (S)-N-acetyl-β-phenylalanine by filtration. The (R)-β-phenylalanine will remain in the aqueous solution.

-

-

Deprotection:

-

Hydrolyze the isolated (S)-N-acetyl-β-phenylalanine using acidic conditions (e.g., refluxing with HCl) to remove the acetyl group.

-

Neutralize the solution and crystallize the final product, this compound.

-

-

Final Analysis: Confirm the chemical purity and enantiomeric excess (>99.5% ee is achievable with this method) of the final product using the analytical workflows described in the next section.[11]

Part 3: Self-Validating Analytical Workflows

For a chiral intermediate, a self-validating analytical system is not just a recommendation; it is a necessity. This involves orthogonal methods that independently verify identity, chemical purity, and enantiomeric purity.

Caption: A multi-pronged analytical workflow for quality control.

Protocol: Purity Assessment via Reverse-Phase HPLC

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. This method is ideal for quantifying the target compound relative to any synthesis-related impurities, which will likely have different polarities.

-

Column: C18, 5 µm, 4.6 x 250 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 215 nm.

-

Sample Preparation: Dissolve a precisely weighed sample in a water/methanol (50:50) diluent to a concentration of ~1 mg/mL.

-

Analysis: Inject 10 µL. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol: Enantiomeric Purity via Chiral HPLC

Principle: Chiral HPLC is the gold standard for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different times. The choice of CSP is critical for achieving separation.[12]

-

Column: Crown ether-based CSP, such as CHIRALPAK CR-I(+), or a macrocyclic glycopeptide-based CSP like Chirobiotic T.[12][13] A CHIRALPAK WH column has also been shown to be effective for resolving the N-acetylated precursors.[10]

-

Mobile Phase: An acidic aqueous solution with an organic modifier. For a crown ether column, a common mobile phase is 1 mM CuSO₄ in 5% (v/v) methanol.[10] For a Chirobiotic column, a mobile phase of 0.1% triethylammonium acetate (pH 4.1) in methanol/water is often effective.[13]

-

Flow Rate: 1.0-1.5 mL/min.[10]

-

Column Temperature: 50 °C (can be optimized).[10]

-

Detection: UV at 215 nm.

-

Sample Preparation: Prepare a sample solution of ~0.5 mg/mL in the mobile phase.

-

Analysis: Inject 10 µL. The enantiomeric excess (% ee) is calculated using the areas of the (S) and (R) peaks: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.

Protocol: Structural Confirmation via NMR and MS

Principle: While HPLC confirms purity, it does not definitively prove structure. NMR and MS provide unambiguous structural confirmation.

-

¹H NMR: Provides information on the number and connectivity of protons in the molecule. The spectrum for 3-amino-3-phenylpropionic acid will characteristically show signals for the aromatic protons of the phenyl group, as well as the aliphatic protons on the propionic acid backbone.[14][15]

-

¹³C NMR: Shows the number of unique carbon environments, confirming the carbon skeleton of the molecule.[16]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound with high precision. Electrospray ionization (ESI) is a common technique that will show the protonated molecular ion [M+H]⁺, confirming the molecular formula of C₉H₁₁NO₂.[14]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for innovation in drug discovery and development. Its value is intrinsically linked to its high chemical and enantiomeric purity. By understanding its core properties, employing robust and scalable resolution strategies like enzymatic hydrolysis, and implementing a rigorous, multi-faceted analytical QC workflow, researchers can confidently utilize this building block to construct the next generation of targeted therapeutics. This guide provides the technical foundation and practical protocols necessary to achieve that goal with scientific integrity and trustworthiness.

References

- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.

- Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. [Link]

- National Institutes of Health (NIH).

- ResearchGate. (2015). Enantioselective Synthesis of β-amino acids: A Review. [Link]

- Juaristi, E., et al. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. PubMed. [Link]

- PubChem. (3S)-3-amino-3-phenylpropanoic acid. [Link]

- Kawasaki, H., et al. (2006). Production of (R)-3-Amino-3-phenylpropionic Acid and this compound from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity. J-Stage. [Link]

- ResearchGate. (2018). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

- LookChem. Cas 40856-44-8, (S)-3-Amino-3-phenylpropanoic acid. [Link]

- Kawasaki, H., et al. (2006). Production of (R)-3-amino-3-phenylpropionic acid and this compound from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity. PubMed. [Link]

- Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). [Link]

- MDPI. (2019).

- ResearchGate. (2014). Enantioseparations of phenylalanine and 3-amino-2-benzylpropanoic acid.... [Link]

- J-Stage. Production of (R)-3-Amino-3-phenylpropionic Acid and this compound.... [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Drug Discovery: The Versatility of Chiral Amino Acids like Boc-(S)-3-Amino-3-phenylpropionic Acid. [Link]

- ResearchGate. (2014).

- AVESIS. (2020).

- PubChem. (3R)-3-amino-3-phenylpropanoic acid. [Link]

- Wiley Science Solutions. 3-Amino-3-phenyl-propionic acid, methyl ester - [13C NMR]. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (3S)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-3-Amino-3-phenylpropanoic Acid | CymitQuimica [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. chemscene.com [chemscene.com]

- 7. nbinno.com [nbinno.com]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. researchgate.net [researchgate.net]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. Production of (R)-3-amino-3-phenylpropionic acid and this compound from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 3-Phenylpropionic acid(501-52-0) 1H NMR spectrum [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Biological Activity of (S)-3-Amino-3-phenylpropionic Acid

Abstract

This technical guide provides a comprehensive analysis of the biological activity of (S)-3-amino-3-phenylpropionic acid, a chiral molecule of significant interest in neuropharmacology. While its parent compound, phenibut (racemic 3-phenyl-4-aminobutyric acid), is known for its psychotropic effects, the activity of its constituent enantiomers is markedly different. This document elucidates that the biological effects are predominantly attributed to the (R)-enantiomer, which acts as a potent agonist at the γ-aminobutyric acid type B (GABA-B) receptor. In contrast, this compound, the focus of this guide, demonstrates negligible affinity for the GABA-B receptor and is largely considered inactive in assays measuring GABA-B-mediated pharmacological effects[1][2][3]. This guide will detail the stereoselective nature of this activity, explore the canonical GABA-B receptor signaling pathway, present standardized protocols for assessing receptor binding and function, and discuss the implications of this stereoselectivity for research and drug development.

Introduction: The Critical Role of Stereochemistry

3-Amino-3-phenylpropionic acid is a derivative of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). The addition of a phenyl group enhances its ability to cross the blood-brain barrier[4]. The compound exists as a racemic mixture of two stereoisomers: this compound and (R)-3-amino-3-phenylpropionic acid.

While the racemic mixture, known as phenibut, is used clinically in some countries for its anxiolytic and nootropic properties, extensive research has demonstrated a stark stereoselectivity in its mechanism of action[4][5]. The primary pharmacological target is the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and sustained inhibitory neurotransmission[6][7]. Crucially, binding and activation of this receptor are almost exclusively associated with the (R)-enantiomer[1][2][3]. Studies comparing the optical isomers have consistently shown that this compound is inactive in pharmacological tests for locomotor depression, antidepressant effects, and analgesia, and it does not bind to GABA-B receptors at significant concentrations[1][2][4]. Therefore, understanding the biological activity of the (S)-enantiomer is fundamentally a study in its lack of significant interaction with the GABA-B receptor, which underscores the precise structural requirements for receptor activation.

The GABA-B Receptor Signaling Pathway: A Target for the (R)-Enantiomer

To appreciate the inactivity of the (S)-enantiomer, it is essential to understand the pathway it fails to initiate. GABA-B receptors are metabotropic receptors that function as obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits[7][8]. Agonist binding, which occurs on the GABA-B1 subunit, induces a conformational change that activates the associated heterotrimeric Gi/o protein[9][10].

This activation leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate downstream effectors[7][11]:

-

Gαi/o Subunit: Directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity[7].

-

Gβγ Subunit: Modulates ion channels, primarily by:

-

Activating G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization[11][12].

-

Inhibiting voltage-gated calcium channels (N-type and P/Q-type), which reduces calcium influx and subsequently decreases neurotransmitter release from presynaptic terminals[7][12].

-

Collectively, these actions result in a slow, prolonged inhibitory postsynaptic potential (IPSP), which dampens neuronal excitability. The (R)-enantiomer of 3-amino-3-phenylpropionic acid effectively initiates this cascade, while the (S)-enantiomer does not.

Quantitative Comparison of Enantiomer Activity

The differential activity of the enantiomers has been quantified through radioligand binding studies. These assays measure the ability of a compound to displace a radioactively labeled ligand that is known to bind to the target receptor. The affinity is typically expressed as an inhibition constant (Ki) or affinity constant, with lower values indicating higher affinity.

| Compound | GABA-B Receptor Binding Affinity (Ki, µM) | Pharmacological Activity |

| (R)-3-amino-3-phenylpropionic acid | 92 ± 3 | Active |

| This compound | Inactive / No binding detected | Inactive |

| Racemic Phenibut | 177 ± 2 | Active |

| Baclofen (Reference Agonist) | 6.0 ± 1 | Active |

| (Data synthesized from Dambrova et al., 2008)[1][2] |

As the data clearly indicate, the binding affinity of racemic phenibut is significantly lower (higher Ki value) than that of the pure (R)-enantiomer, and this activity is diluted by the presence of the completely inactive (S)-enantiomer[1][2].

Experimental Protocols for Activity Assessment

To empirically validate the stereoselective activity at the GABA-B receptor, two primary types of assays are employed: a binding assay to determine affinity and a functional assay to measure agonist-induced receptor activation.

Protocol: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of the test compounds by measuring their ability to compete with a known radiolabeled GABA-B antagonist, such as [³H]CGP54626, for binding to the receptor in brain membrane preparations.

Objective: To quantify and compare the binding affinities of (S)- and (R)-3-amino-3-phenylpropionic acid for the GABA-B receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold buffer (e.g., 0.32 M sucrose)[13].

-

Perform differential centrifugation to isolate the crude membrane fraction. This involves a low-speed spin to remove nuclei and debris, followed by a high-speed spin (e.g., 50,000 x g) to pellet the membranes[14].

-

Wash the membranes multiple times with buffer (e.g., Tris-HCl) to remove endogenous GABA, which would otherwise interfere with the assay[14].

-

Resuspend the final membrane pellet in assay buffer to a specific protein concentration (e.g., 0.5-1.0 mg/mL), determined by a protein assay like the BCA assay[15].

-

-

Binding Incubation:

-

In a 96-well plate, combine the membrane preparation, the radioligand ([³H]CGP54626 at a single concentration, typically near its Kd value), and varying concentrations of the test compound ((S)- or (R)-enantiomer)[16].

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known non-radioactive GABA-B ligand (e.g., baclofen or unlabeled GABA) to block all specific binding[13].

-

Incubate the plate at room temperature for a sufficient duration (e.g., 60-90 minutes) to reach binding equilibrium[15][16].

-

-

Termination and Separation:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific filter binding[15]. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quickly wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand[16].

-

-

Quantification and Analysis:

-

Place the dried filters into scintillation vials with scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.

-

Protocol: [³⁵S]GTPγS Functional Assay

This is a functional assay that measures the first step in G-protein activation. In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated Gα subunits.

Objective: To determine if this compound can functionally activate the GABA-B receptor, and to measure its potency (EC50) and efficacy (Emax) relative to the (R)-enantiomer.

Methodology:

-

Membrane Preparation: Prepare membranes as described in the binding assay protocol (Section 4.1).

-

Assay Incubation:

-

In assay tubes or a 96-well plate, combine the membrane preparation, a specific concentration of GDP, and varying concentrations of the test compound ((S)- or (R)-enantiomer).

-

Basal Binding: Wells containing all components except the test compound.

-

Non-Specific Binding: Wells containing a high concentration of unlabeled GTPγS in addition to the other components.

-

Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes)[16].

-

-

Termination and Quantification:

-

Data Analysis:

-

Calculate the specific [³⁵S]GTPγS binding for each concentration of the test compound.

-

Plot the specific binding (often as a percentage above basal) against the logarithm of the agonist concentration.

-

Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) from the resulting dose-response curve.

-

For the (S)-enantiomer, no significant stimulation above basal levels is expected, indicating a lack of agonist activity.

-

Conclusion and Field Implications

The biological activity of 3-amino-3-phenylpropionic acid is characterized by profound stereoselectivity. The (R)-enantiomer is a potent GABA-B receptor agonist responsible for the compound's known pharmacological effects, while the (S)-enantiomer is biologically inactive at this target. This stark difference provides a classic example of the importance of stereochemistry in pharmacology and drug design.

For researchers, scientists, and drug development professionals, this has several key implications:

-

Research Tool: this compound can serve as an ideal negative control in experiments designed to probe the effects of the (R)-enantiomer or other GABA-B agonists. Its structural similarity, minus the specific activity, allows for the confident attribution of observed effects to GABA-B receptor activation.

-

Drug Development: Any therapeutic development targeting the GABA-B receptor with this chemical scaffold must focus exclusively on the synthesis and use of the pure (R)-enantiomer. The use of a racemic mixture introduces a 50% dose of inactive substance, which offers no therapeutic benefit and could potentially contribute to off-target effects or an increased metabolic load.

-

Mechanistic Insight: The inactivity of the (S)-enantiomer provides crucial structure-activity relationship (SAR) data, helping to refine computational models of the GABA-B receptor's orthosteric binding site and informing the design of novel, potent, and selective ligands.

References

- Dambrova, M., Zvejniece, L., Liepinsh, E., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134.

- Benarroch, E. E. (2022). Mechanisms and Regulation of Neuronal GABA B Receptor-Dependent Signaling. Current Topics in Behavioral Neurosciences, 52, 39-79.

- Tu, H., et al. (2010). GABA(B) Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation. Journal of Neuroscience, 30(2), 749-759.

- Strange, P. G. (2010). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 161(6), 1238-1250.

- Dambrova, M., Zvejniece, L., Liepinsh, E., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. RSU Research Portal.

- Creative Bioarray. (n.d.). GTPγS Binding Assay. Creative Bioarray.

- Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 1, Unit 1.7.

- Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489-508.

- Kim, S. H., et al. (2014). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Experimental & Molecular Medicine, 46(6), e103.

- Ribosome Studio. (2023, November 1). How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. YouTube.

- Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf.

- Owen, D. R., & Wood, M. D. (2021). Phenibut (β-Phenyl-γ-aminobutyric Acid): A Psychoactive Drug of Abuse. Journal of Psychopharmacology, 35(5), 491-500.

- Reactome. (n.d.). GABA B receptor activation. Reactome Pathway Database.

- Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. ResearchGate.

- World Health Organization. (2021). Pre-Review Report: PHENIBUT. WHO.

- Kyrychenko, A., et al. (2024). Pharmacokinetics and Pharmacodynamics of Phenibut with Their Potential Dependence on Endogenous Hydrogen Sulfide: A Literature Review. Asian Journal of Medicine, Principles and Clinical Practice, 7(1), 240-247.

- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience.

- Li, H., et al. (2022). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega, 7(21), 17799-17809.

- Pallesi, M., & Bignetti, E. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences, 78(10), 4545-4573.

- Man, K. O., et al. (2018). Pre- and Postsynaptic Activation of GABAB Receptors Modulates Principal Cell Excitation in the Piriform Cortex. eNeuro, 5(1), ENEURO.0358-17.2018.

- PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Psychoactive Drug Screening Program.

- Enna, S. J. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Pharmacology, Chapter 1, Unit 1.3.

- Sagdullaev, B. T., et al. (2006). GABAB receptors enhance excitatory responses in isolated rat retinal ganglion cells. The Journal of Physiology, 576(Pt 2), 513-527.

- Ulrich, D., & Huguenard, J. R. (1996). GABAB receptor-mediated responses in GABAergic projection neurones of rat nucleus reticularis thalami in vitro. The Journal of Physiology, 493(Pt 3), 845-854.

- Osmanovic, S. S., & Shefner, S. A. (1990). GABAA and GABAB Receptors and the Ionic Mechanisms Mediating Their Effects on Locus Coeruleus Neurons. Synapse, 6(3), 233-243.

- PubChem. (n.d.). (3S)-3-amino-3-phenylpropanoic acid. National Center for Biotechnology Information.

- Pin, J. P., et al. (2009). Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. Current Neuropharmacology, 7(1), 2-11.

- Krogsgaard-Larsen, P., et al. (1986). Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations. Journal of Neurochemistry, 47(3), 898-903.

- Asano, Y., et al. (2000). N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity. Journal of Bioscience and Bioengineering, 89(5), 478-483.

- Van der Neut, M. C., et al. (2015). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Journal of Medicinal Chemistry, 58(16), 6235-6253.

- Olsen, R. W., & Betz, H. (2006). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 7th edition.

- Van der Neut, M. C., et al. (2015). Activation of the γ-Aminobutyric Acid Type B (GABA(B)) Receptor by Agonists and Positive Allosteric Modulators. Journal of Medicinal Chemistry, 58(16), 6235-6253.

- O'Hagan, D., et al. (2007). 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase. Chemical Communications, (37), 3825-3827.

- Jayakar, S. S., et al. (2014). Three classes of propofol binding sites on GABAA receptors. The Journal of Biological Chemistry, 289(40), 27456-27468.

Sources

- 1. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. science.rsu.lv [science.rsu.lv]

- 3. researchgate.net [researchgate.net]

- 4. cdn.who.int [cdn.who.int]

- 5. dspace.vnmu.edu.ua [dspace.vnmu.edu.ua]

- 6. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactome | GABA B receptor activation [reactome.org]

- 10. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Pre- and Postsynaptic Activation of GABAB Receptors Modulates Principal Cell Excitation in the Piriform Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PDSP - GABA [kidbdev.med.unc.edu]

- 14. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 19. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]